Methyl Red sodium salt

描述

甲基红 (钠盐) 是一种合成的偶氮染料,化学名称为 2-[(4-二甲氨基)苯偶氮]苯甲酸钠。它因其明显的颜色变化特性而被广泛用作 pH 指示剂。在酸性溶液中,它呈现红色,而在碱性溶液中,它会变成黄色。这种化合物在微生物学测定和滴定中特别有用。

作用机制

甲基红 (钠盐) 通过响应 pH 变化而发生结构变化来充当 pH 指示剂。在酸性条件下,该化合物以其质子化形式存在,呈红色。在碱性条件下,它去质子化形成黄色阴离子物种。 这种颜色变化是由于偶氮基团的电子结构改变,从而影响了光的吸收 .

类似化合物:

甲基橙: 另一种用作 pH 指示剂的偶氮染料,但具有不同的 pH 范围。

酚酞: 一种 pH 指示剂,与甲基红相比,在不同的 pH 范围内改变颜色。

溴百里酚蓝: 一种具有明显颜色变化范围的 pH 指示剂。

独特性: 甲基红 (钠盐) 因其特定的 pH 范围(pH 4.4 以下为红色,pH 6.2 以上为黄色)及其在微生物学测定中的应用而独一无二,这使其与其他 pH 指示剂区分开来 .

生化分析

Biochemical Properties

Methyl Red Sodium Salt plays a significant role in biochemical reactions, particularly in the identification of bacteria in microbiology . It is used in the Methyl Red test, a part of the IMViC tests, to identify bacteria that produce stable acids by mechanisms of mixed acid fermentation of glucose . The interaction of this compound with these bacteria is a key aspect of its biochemical properties .

Cellular Effects

The cellular effects of this compound are primarily observed in its interactions with bacteria. The compound turns red in acidic solutions, indicating the presence of acid in the culture medium formed due to fermentation of sugar by bacteria . This change in color is a result of the compound’s influence on cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to change color in response to pH changes. This is due to protonation causing it to adopt a hydrazone/quinone structure . This property allows it to indicate the presence of acid in a culture medium, which is formed due to fermentation of sugar by bacteria .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its stability and degradation. The compound is stable under normal conditions

Metabolic Pathways

It is known that the compound is used in the Methyl Red test to identify bacteria that produce stable acids by mechanisms of mixed acid fermentation of glucose . This suggests that it may interact with enzymes or cofactors involved in these metabolic processes.

Subcellular Localization

Given its use in identifying bacteria that produce stable acids by mechanisms of mixed acid fermentation of glucose , it is likely that the compound localizes to areas of the cell where these metabolic processes occur

准备方法

合成路线和反应条件: 甲基红 (钠盐) 是通过重氮化反应合成的。该过程从邻氨基苯甲酸的重氮化开始,然后与二甲基苯胺偶联。反应通常在酸性条件下进行,亚硝酸钠和盐酸是常用的试剂。

工业生产方法: 在工业环境中,粗产品溶解在氢氧化钠溶液中,过滤,然后在减压下蒸发以获得钠盐形式 .

反应类型:

氧化: 甲基红可以发生氧化反应,特别是在强氧化剂存在下。

还原: 它可以被还原成相应的胺。

取代: 甲基红中的偶氮基团可以参与取代反应,尤其是在酸性或碱性条件下。

常用试剂和条件:

氧化: 强氧化剂,如高锰酸钾。

还原: 还原剂,如连二亚硫酸钠。

取代: 酸性或碱性催化剂。

主要产品:

氧化: 偶氮化合物的氧化衍生物。

还原: 胺。

取代: 各种取代偶氮化合物。

科学研究应用

甲基红 (钠盐) 在科学研究中具有广泛的应用:

化学: 用作滴定和其他分析程序中的 pH 指示剂。

生物学: 用于微生物学测定,以识别通过葡萄糖的混合酸发酵产生稳定酸的细菌。

医学: 用于组织病理学,以指示组织的酸性。

相似化合物的比较

Methyl orange: Another azo dye used as a pH indicator, but with a different pH range.

Phenolphthalein: A pH indicator that changes color in a different pH range compared to methyl red.

Bromothymol blue: A pH indicator with a distinct color change range.

Uniqueness: Methyl red (sodium salt) is unique due to its specific pH range (red below pH 4.4, yellow above pH 6.2) and its application in microbiological assays, which distinguishes it from other pH indicators .

属性

CAS 编号 |

845-10-3 |

|---|---|

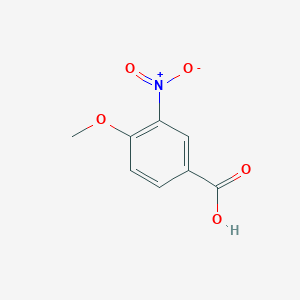

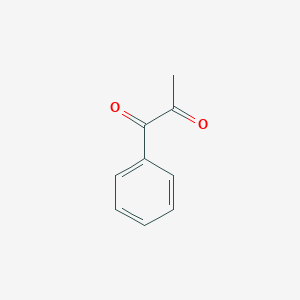

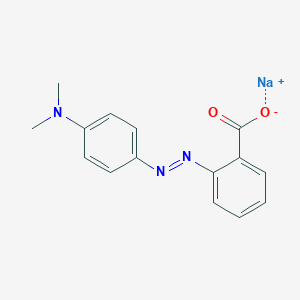

分子式 |

C15H15N3NaO2 |

分子量 |

292.29 g/mol |

IUPAC 名称 |

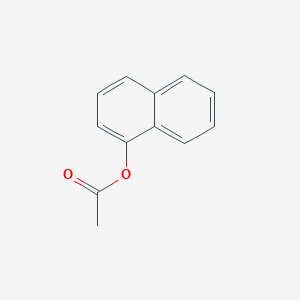

sodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate |

InChI |

InChI=1S/C15H15N3O2.Na/c1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;/h3-10H,1-2H3,(H,19,20); |

InChI 键 |

LMTJBYKTWFYXOK-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+] |

手性 SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+] |

规范 SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O.[Na] |

Key on ui other cas no. |

845-10-3 |

物理描述 |

Red-brown powder; [Acros Organics MSDS] |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

相关CAS编号 |

493-52-7 (Parent) |

同义词 |

C.I. Acid Red 2 methyl red methyl red, sodium salt |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Methyl Red sodium salt primarily used for in a research context?

A1: this compound, an anionic azo dye, is frequently employed as a model pollutant in adsorption studies. [, , ] Researchers utilize this dye to evaluate the effectiveness of various materials, such as activated carbons and biocarbons, in removing organic pollutants from aqueous solutions.

Q2: Can you provide details on the structural characteristics of this compound?

A2: this compound is represented by the molecular formula C15H14N3NaO2 and has a molecular weight of 291.28 g/mol. While the provided research papers do not delve into specific spectroscopic data, its structure consists of an azo group (-N=N-) connected to a benzene ring with a dimethylamino substituent and a benzoic acid moiety in its sodium salt form. []

Q3: How does the adsorption capacity of biocarbons for this compound vary based on the activation process?

A3: Studies show that both physical and chemical activation methods influence the adsorption capacity of biocarbons. For instance, biocarbons derived from Inonotus obliquus mushroom exhibited varying sorption capacities ranging from 77 to 158 mg/g depending on the activation method. Physical activation led to a more basic surface, while chemical activation increased acidic functional groups, both impacting dye adsorption. []

Q4: Which adsorption isotherm models are commonly used to describe the adsorption of this compound onto adsorbents?

A4: The Langmuir and Freundlich models are frequently employed to characterize the adsorption behavior. The best-fitting model can vary depending on the specific adsorbent and experimental conditions. For instance, the Langmuir model was found to be more suitable for describing methylene blue adsorption on activated carbons derived from caraway seeds, whereas the Freundlich model better represented this compound adsorption. [] Another study on biocarbons derived from fennel and caraway fruits found that the Freundlich model best represented their equilibrium data. []

Q5: How does pH affect the adsorption of this compound onto biocarbons?

A5: The pH of the solution plays a crucial role in the adsorption process. Research indicates that an acidic environment generally enhances the adsorption of this compound onto biocarbons. [] This suggests that the protonation state of both the dye and the biocarbon surface influence their interactions.

Q6: Beyond water purification, are there other applications of this compound in research?

A6: Yes, this compound can be utilized to detect hydrogen gas production, particularly in microbiology. Researchers developed a colorimetric assay using a water-soluble Wilkinson's catalyst derivative and this compound. The presence of hydrogen gas, even at low concentrations, triggers a color change in the solution. This method allows for the efficient screening of hydrogen-producing microorganisms. []

Q7: Are there any known concerns regarding the environmental impact of this compound?

A7: While this compound is valuable in simulating organic pollutants, its own environmental impact requires consideration. Although not extensively discussed in the provided research, the potential for toxicity and persistence of azo dyes like this compound in the environment highlights the need for responsible usage and proper waste management in research settings. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。